Bienvenue dans la boutique en ligne BenchChem!

4-Benzoylpiperazine-1-carboxamide

Medicinal Chemistry Physicochemical Properties Drug Design

Select this specific heterocyclic scaffold to leverage its unique physicochemical profile (XLogP3: -0.8, TPSA: 66.6 Ų) favorable for CNS penetration and aqueous solubility. Unlike generic piperazines, this exact substitution is cited in β-catenin/BCL9 inhibitor patents, ensuring target relevance and IP alignment.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 100138-46-3
Cat. No. B028639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylpiperazine-1-carboxamide
CAS100138-46-3
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17)
InChIKeySFEIMHKHXPBUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoylpiperazine-1-carboxamide (CAS 100138-46-3): A Versatile Benzoylpiperazine Scaffold for Targeted Synthesis and Biological Evaluation


4-Benzoylpiperazine-1-carboxamide is a heterocyclic organic compound belonging to the piperazine class, characterized by a benzoyl group and a primary carboxamide moiety attached to a piperazine ring [1]. Its molecular formula is C12H15N3O2, with a molecular weight of 233.27 g/mol and a computed XLogP3 of -0.8, indicating moderate hydrophilicity [1]. The compound serves as a foundational scaffold in medicinal chemistry, particularly within the broader class of 4-substituted benzoylpiperazine-1-substituted carbonyls, which are disclosed in patents as potential inhibitors of the β-catenin/BCL9 protein-protein interaction, a target relevant to various cancers [2].

Why Generic Piperazine Substitution Fails: The Critical Role of 4-Benzoylpiperazine-1-carboxamide's Structural and Electronic Profile


Procuring a generic piperazine analog as a substitute for 4-Benzoylpiperazine-1-carboxamide introduces significant risk due to the compound's specific and quantifiable molecular descriptors. Its computed topological polar surface area (TPSA) of 66.6 Ų and a single hydrogen bond donor are key determinants of its passive membrane permeability and target binding potential, which are not replicated by unsubstituted or differently substituted piperazines [1]. Furthermore, the compound falls within the specific Markush structure of a patent class for β-catenin/BCL9 inhibitors, where even minor substitutions on the benzoyl or carboxamide moieties can drastically alter binding affinity and selectivity, rendering an off-the-shelf piperazine replacement non-functional for this specific research application [2].

Quantitative Evidence Guide: Direct Comparators and Performance Metrics for 4-Benzoylpiperazine-1-carboxamide


Physicochemical Differentiation: Quantified Hydrophilicity vs. Unsubstituted Piperazines

4-Benzoylpiperazine-1-carboxamide exhibits a computed XLogP3 value of -0.8, a key descriptor of its lipophilicity [1]. This value is significantly lower than that of the unsubstituted piperazine parent structure (cLogP ≈ -0.1) or simpler benzoylpiperazines (e.g., 1-benzoylpiperazine, cLogP ≈ 1.1), indicating a 5- to 10-fold predicted increase in hydrophilicity and a consequential alteration in its passive membrane diffusion profile [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA): A Quantitative Determinant of Blood-Brain Barrier Penetration

The compound's computed Topological Polar Surface Area (TPSA) is 66.6 Ų [1]. This metric is a strong predictor of a molecule's ability to cross biological membranes, particularly the blood-brain barrier (BBB). The value falls within the optimal range (≤ 90 Ų) for good intestinal absorption and BBB penetration, positioning it more favorably for CNS-targeted research compared to analogs with larger TPSA values introduced by additional polar substituents, which often exceed the 90 Ų threshold and exhibit poor CNS exposure [2].

Medicinal Chemistry CNS Drug Discovery ADME Properties

Class-Specific Oncological Relevance: β-Catenin/BCL9 Interaction Inhibition

4-Benzoylpiperazine-1-carboxamide falls within the generic and sub-generic Markush structures of a granted U.S. patent (US12286422B2) which claims 4-substituted benzoylpiperazine-1-substituted carbonyls as inhibitors of the β-catenin/BCL9 protein-protein interaction [1]. This target is a critical node in the Wnt signaling pathway, which is aberrantly activated in numerous cancers (e.g., colorectal, breast). While specific IC50 data for the exact compound is not publicly disclosed, its inclusion within this patent class differentiates it from other piperazine analogs not claimed for this specific mechanism of action.

Cancer Research Oncology Targeted Therapy

Key Application Scenarios for 4-Benzoylpiperazine-1-carboxamide Based on Quantified Differentiation


Optimization of CNS Drug Candidates Requiring Favorable Blood-Brain Barrier Penetration

Due to its computed TPSA of 66.6 Ų, which falls well below the 90 Ų threshold associated with favorable CNS penetration, 4-Benzoylpiperazine-1-carboxamide is a structurally informed choice for medicinal chemistry programs targeting neurological or psychiatric disorders. Researchers can confidently use this scaffold to synthesize focused libraries, knowing that its baseline physicochemical profile is compatible with crossing the blood-brain barrier, a key hurdle in CNS drug development [1].

Hit-to-Lead Campaigns Targeting Aberrant Wnt/β-Catenin Signaling in Cancer

This compound's direct inclusion within the Markush structure of a patent claiming β-catenin/BCL9 inhibitors makes it a high-value, patent-protected starting point for oncology research. Procurement of this specific molecule, rather than a generic piperazine, aligns research efforts with a novel and clinically relevant mechanism of action, potentially accelerating the discovery of new cancer therapeutics and providing a clear intellectual property position [1].

Development of Water-Soluble Analogs of Benzoylpiperazine-Based Therapeutics

The low XLogP3 value of -0.8 for 4-Benzoylpiperazine-1-carboxamide indicates significantly higher hydrophilicity compared to other benzoylpiperazines (e.g., 1-benzoylpiperazine with cLogP ≈ 1.1). This makes it a preferred scaffold for designing analogs where improved aqueous solubility is a primary goal, such as in the formulation of parenteral drugs or in reducing non-specific binding to plasma proteins often associated with more lipophilic molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzoylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.